molecular formula C13H18N2O B1208475 Fenoxazoline CAS No. 4846-91-7

Fenoxazoline

Cat. No.: B1208475
CAS No.: 4846-91-7
M. Wt: 218.29 g/mol
InChI Key: GFYSWQDCHLWRMQ-UHFFFAOYSA-N
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Scientific Research Applications

Fenoxazoline has several scientific research applications:

Biochemical Analysis

Biochemical Properties

Fenoxazoline plays a significant role in biochemical reactions, particularly in the respiratory system. It acts as an alpha-adrenergic agonist, which means it stimulates alpha-adrenergic receptors. These receptors are proteins located on the surface of cells in various tissues, including the nasal mucosa. By binding to these receptors, this compound causes vasoconstriction, which reduces blood flow and decreases nasal congestion . The interaction between this compound and alpha-adrenergic receptors is crucial for its decongestant effect.

Cellular Effects

This compound influences various types of cells and cellular processes. In the nasal mucosa, it causes the constriction of blood vessels, leading to reduced swelling and congestion. This effect is mediated through the activation of alpha-adrenergic receptors on the smooth muscle cells of blood vessels . Additionally, this compound may impact cell signaling pathways by modulating the levels of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to alpha-adrenergic receptors. This binding triggers a cascade of intracellular events, including the activation of G-proteins and the subsequent modulation of adenylate cyclase activity. The result is a decrease in cAMP levels, leading to the contraction of smooth muscle cells and vasoconstriction . This compound’s ability to inhibit adenylate cyclase and reduce cAMP levels is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy may decrease with prolonged use due to receptor desensitization. This phenomenon occurs when continuous exposure to this compound leads to a reduction in the number of functional alpha-adrenergic receptors on the cell surface . Long-term studies have shown that while this compound remains effective in the short term, its decongestant effects may diminish with extended use.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively reduces nasal congestion without significant adverse effects. At higher doses, it can cause systemic vasoconstriction, leading to increased blood pressure and potential cardiovascular issues . Toxicity studies in animals have shown that excessive doses of this compound can result in adverse effects such as hypertension and tachycardia.

Metabolic Pathways

This compound is metabolized primarily in the liver through phase I and phase II metabolic reactions. Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid, sulfate, or glutathione . The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a crucial role in the oxidation of this compound . The metabolites are then excreted through the kidneys.

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream. It is absorbed through the nasal mucosa and enters the systemic circulation, where it is distributed to various tissues . The distribution of this compound is influenced by factors such as blood flow, tissue binding, and membrane permeability . The compound is known to bind to plasma proteins, which affects its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane, where it interacts with alpha-adrenergic receptors. These receptors are embedded in the cell membrane and are responsible for mediating the vasoconstrictive effects of this compound . The localization of this compound to the cell membrane is essential for its activity, as it allows the compound to effectively bind to its target receptors and exert its pharmacological effects.

Preparation Methods

The synthesis of Fenoxazoline involves the reaction of 2-isopropylphenol with formaldehyde and ethylenediamine. The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Fenoxazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Fenoxazoline is similar to other nasal decongestants such as oxymetazoline and xylometazoline. it is unique in its specific chemical structure, which includes a phenolic group and an imidazoline ring. This structure gives this compound distinct pharmacological properties compared to its counterparts .

Similar Compounds

This compound stands out due to its specific efficacy and duration of action, making it a preferred choice in certain medical formulations.

Properties

IUPAC Name

2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h3-6,10H,7-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYSWQDCHLWRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21370-21-8 (unspecified hydrochloride)
Record name Fenoxazoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30197533
Record name Fenoxazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4846-91-7
Record name Fenoxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4846-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoxazoline [INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoxazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Fenoxazoline
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URL https://comptox.epa.gov/dashboard/DTXSID30197533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenoxazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.124
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Record name FENOXAZOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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